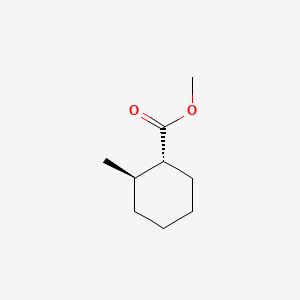
Methyl trans-2-methylcyclohexanecarboxylate
Description
Methyl trans-2-methylcyclohexanecarboxylate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.226 g/mol . It is a methyl ester derivative of trans-2-methylcyclohexanecarboxylic acid. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Properties
CAS No. |
7605-54-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl (1R,2R)-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-8(7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
OKLPIZJSDADMHA-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)OC |
Canonical SMILES |
CC1CCCCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-2-methylcyclohexanecarboxylate can be synthesized through the esterification of trans-2-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Trans-2-methylcyclohexanecarboxylic acid.
Reduction: Trans-2-methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl trans-2-methylcyclohexanecarboxylate has several applications in scientific research:
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Material Science: It serves as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl trans-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl cis-2-methylcyclohexanecarboxylate
- Methyl 3-methylcyclohexanecarboxylate
- Methyl 4-methylcyclohexanecarboxylate
Uniqueness
Methyl trans-2-methylcyclohexanecarboxylate is unique due to its specific stereochemistry, which influences its reactivity and interaction with other molecules. The trans configuration provides distinct physical and chemical properties compared to its cis isomer and other methyl-substituted cyclohexanecarboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


